2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-bis(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S2/c1-8-9(2)23-13-11(8)12(15)16-14(17-13)22-7-10(21)18(3-5-19)4-6-20/h19-20H,3-7H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXRHTPSAQPQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)N(CCO)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide is a thieno[2,3-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory properties, inhibition of key enzymes, and implications for therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
Anti-inflammatory Activity
Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant anti-inflammatory effects. The compound has shown inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory process.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 9.17 | TBD |
Preliminary results indicate that the compound possesses a similar or better efficacy compared to established anti-inflammatory drugs like indomethacin and celecoxib .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. Inhibition of BChE is considered a promising strategy for the treatment of cognitive decline associated with this condition.
Table 2: BChE Inhibition Potency
| Compound | BChE IC50 (μM) |
|---|---|
| This compound | TBD |
| Compound 8c (reference) | TBD |
Case Studies
- In Vivo Studies : The efficacy of thieno[2,3-d]pyrimidine derivatives in animal models has been documented. For instance, compounds were tested in carrageenan-induced paw edema models and demonstrated significant reductions in inflammation compared to controls .
- Mechanistic Studies : Western blotting and RT-PCR analyses have shown that these compounds can downregulate the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 macrophages .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Core Heterocycle Modifications
Table 1: Comparison of Pyrimidine/Thienopyrimidine Core Features
Key Observations :
- The 4-amino group in the target compound contrasts with 4-oxo or 4-hydroxy groups in analogs (e.g., ), which may reduce electrophilicity and enhance solubility or hydrogen-bonding capacity.
Acetamide Side Chain Variations
Table 2: Acetamide Substituent Profiles
Key Observations :
- The N,N-bis(2-hydroxyethyl) group in the target compound likely reduces logP compared to aryl-substituted analogs (e.g., ), favoring aqueous solubility and reducing metabolic toxicity .
- Halogenated aryl groups (e.g., ) may enhance target affinity via halogen bonding but increase hepatotoxicity risks.
Physicochemical Properties
Table 3: Experimental and Predicted Properties
Key Findings :
- The target’s hydroxyethyl groups likely improve aqueous solubility over analogs with aryl substituents (e.g., ), critical for oral bioavailability.
Q & A
What multi-step synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves:
Core Thienopyrimidine Formation: React 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2-thiol with chloroacetyl chloride in dimethylformamide (DMF) to introduce the thioether linkage .
Acetamide Coupling: Treat the intermediate with N,N-bis(2-hydroxyethyl)amine in the presence of triethylamine (TEA) as a base, using DMF or dimethyl sulfoxide (DMSO) as solvents at 60–80°C for 6–8 hours .
Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .
Optimization Tips:
- Use inert atmosphere (N₂/Ar) to prevent oxidation of thiol groups .
- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
Which analytical techniques are critical for confirming structural integrity and purity?
Level: Basic
Methodological Answer:
- 1H NMR: Confirm proton environments (e.g., hydroxyethyl groups at δ 3.4–3.6 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS): Validate molecular weight with ESI-MS (e.g., [M+H]+ at m/z 401.5) .
- HPLC/LC-MS: Assess purity (>98%) using C18 columns (acetonitrile/water mobile phase) .
- Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (e.g., C: 45.36% calculated vs. 45.29% observed) .
How can researchers resolve contradictions in reported biological activity data?
Level: Advanced
Methodological Answer:
Comparative Assay Validation: Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity) to control variables like bacterial strains or solvent effects .
Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., ethyl vs. phenyl groups on thienopyrimidine) using analogs from literature .
Dose-Response Curves: Quantify EC₅₀/IC₅₀ values to differentiate potency variations .
Example: Discrepancies in anti-inflammatory activity may arise from differences in cell lines (RAW 264.7 vs. THP-1); validate using multiple models .
What strategies prevent functional group degradation during synthesis?
Level: Advanced
Methodological Answer:
- Temperature Control: Maintain reactions below 80°C to avoid decomposition of acetamide or thioether groups .
- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Protective Groups: Temporarily protect hydroxyethyl groups with tert-butyldimethylsilyl (TBS) ethers during acidic/basic steps .
Validation: Monitor by FT-IR for carbonyl (C=O) stability at 1680–1700 cm⁻¹ .
How can molecular docking studies elucidate binding mechanisms with biological targets?
Level: Advanced
Methodological Answer:
Target Selection: Prioritize enzymes (e.g., COX-2, DHFR) based on structural analogs’ reported activities .
Docking Workflow:
- Prepare ligand (compound) and receptor (target PDB ID: 1PXX) using AutoDock Vina.
- Validate force fields (AMBER/CHARMM) for thienopyrimidine interactions .
Binding Affinity Analysis: Compare docking scores (ΔG) with known inhibitors to prioritize targets .
Case Study: A similar compound showed −9.2 kcal/mol binding to COX-2 via π-π stacking with Tyr385 .
How should stability studies be designed for this compound under physiological conditions?
Level: Intermediate
Methodological Answer:
- Buffer Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; analyze degradation via HPLC .
- Photostability: Expose to UV light (254 nm) for 48 hours; monitor by UV-Vis spectroscopy for absorbance shifts .
- Thermal Stability: Heat at 40–60°C for 1 week; check melting point consistency (e.g., 230–232°C) .
What methodologies address solubility challenges in in vitro assays?
Level: Intermediate
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to enhance aqueous solubility .
- Prodrug Derivatization: Temporarily esterify hydroxyethyl groups to improve membrane permeability .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
How to interpret conflicting spectral data (e.g., NMR vs. MS)?
Level: Advanced
Methodological Answer:
Impurity Analysis: Run HSQC or COSY NMR to identify spin systems obscured by impurities .
Tautomerism Check: Compare experimental vs. computed NMR shifts (e.g., DFT at B3LYP/6-31G**) for keto-enol forms .
High-Resolution MS: Confirm molecular formula with HRMS (e.g., m/z 401.5441 calculated vs. 401.5438 observed) .
What are key considerations for designing SAR studies on this compound?
Level: Advanced
Methodological Answer:
- Core Modifications: Vary substituents at positions 4 (amino) and 5,6 (methyl) to assess activity changes .
- Bioisosteric Replacement: Substitute thioether with sulfone/sulfonamide to evaluate electronic effects .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond donors at hydroxyethyl groups) .
How to validate contradictory enzymatic inhibition data across studies?
Level: Advanced
Methodological Answer:
Enzyme Source Standardization: Use recombinant enzymes (e.g., human vs. bacterial DHFR) to control isoform differences .
Kinetic Assays: Measure Kᵢ values under fixed substrate concentrations (e.g., 100 µM NADPH for DHFR) .
Cross-Validation: Compare with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
